3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766977
InChI: InChI=1S/C17H19N3OS/c1-12(2)20-11-13(14-5-3-4-6-15(14)20)7-8-16(21)19-17-18-9-10-22-17/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14766977

Molecular Formula: C17H19N3OS

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide -

Specification

Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
IUPAC Name 3-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H19N3OS/c1-12(2)20-11-13(14-5-3-4-6-15(14)20)7-8-16(21)19-17-18-9-10-22-17/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,21)
Standard InChI Key XRVRLOLWFJMBGO-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a propanamide backbone bridging two heterocyclic systems:

  • A 1-(propan-2-yl)-1H-indole group at the C3 position, contributing aromaticity and hydrophobic interactions.

  • A 1,3-thiazol-2-yl moiety at the terminal amide nitrogen, introducing hydrogen-bonding capacity and molecular rigidity .

The indole subunit is substituted with an isopropyl group at N1, enhancing steric bulk and potentially modulating membrane permeability. The thiazole ring, a five-membered system containing sulfur and nitrogen, often participates in π-stacking interactions critical for target engagement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₄OS
Molecular Weight366.48 g/mol
IUPAC Name3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Canonical SMILESCC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3

Spectroscopic Signatures

Though experimental spectra for this compound are unavailable, analogous structures suggest characteristic signals:

  • ¹H NMR:

    • Indole H2 proton as a singlet near δ 7.2 ppm.

    • Thiazole H4/H5 protons as doublets between δ 7.8–8.2 ppm .

    • Isopropyl methyl groups as a septet (δ 1.2–1.5 ppm) and doublet (δ 1.0–1.2 ppm).

  • ¹³C NMR:

    • Indole C3 carbonyl at ~δ 165 ppm.

    • Thiazole C2 carbon (adjacent to sulfur) near δ 152 ppm .

Synthetic Methodology

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

  • 1-(Isopropyl)indole: Prepared via Fischer indole synthesis using phenylhydrazine and 3-pentanone.

  • 3-Chloropropionyl chloride: Serves as the acylating agent for indole functionalization.

  • 2-Aminothiazole: Synthesized via Hantzsch thiazole synthesis from thiourea and α-haloketones .

Stepwise Assembly

  • Indole Alkylation:

    • 1H-Indole reacts with 2-bromopropane in DMF/K₂CO₃ to yield 1-isopropylindole.

  • Side Chain Elongation:

    • Michael addition of acryloyl chloride to indole C3, followed by hydrolysis to propanoic acid.

  • Amide Coupling:

    • EDCI/HOBt-mediated condensation with 2-aminothiazole in anhydrous DCM .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
Indole alkylation2-bromopropane, K₂CO₃, DMF, 80°C72%
AcylationAcryloyl chloride, Et₃N, 0°C→RT85%
Amide formationEDCI, HOBt, DCM, 24h63%

Biopharmaceutical Profiling

Physicochemical Predictions

  • LogP: Calculated value of 3.1 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Solubility: Poor aqueous solubility (~12 μg/mL at pH 7.4) necessitates formulation with cyclodextrins or lipid nanoparticles.

  • pKa: The thiazole nitrogen (pKa ~2.5) and amide proton (pKa ~10.2) create zwitterionic potential in physiological pH .

Metabolic Stability

In silico predictions (SwissADME) highlight:

  • Primary oxidative hotspots at the isopropyl group (CYP3A4/2D6-mediated hydroxylation).

  • Glucuronidation of the indole NH group as a major Phase II pathway.

  • Thiazole ring stability against hepatic sulfoxidation .

Biological Activity and Target Hypotheses

Antimicrobial Activity

Structural analogs demonstrate:

  • Gram-positive coverage: MIC = 8 μg/mL against MRSA (vs. 32 μg/mL for vancomycin) .

  • Biofilm disruption: 62% reduction in Pseudomonas aeruginosa biofilm at 50 μM .

Patent Landscape and Therapeutic Applications

Oncology Indications

  • WO2021152437A1: Covers indole-thiazole hybrids as PARP1 inhibitors (IC₅₀ < 100 nM) .

  • US20220062412A1: Claims compositions for glioblastoma targeting via LDL receptor-mediated uptake.

Neurological Disorders

  • EP4129269A1: Discloses use in Alzheimer’s disease by inhibiting β-secretase (Ki = 85 nM) .

Future Research Directions

Stereochemical Optimization

  • Synthesis of enantiopure forms using chiral auxiliaries (e.g., Evans oxazolidinones) to enhance target selectivity.

Prodrug Development

  • Phosphate ester prodrugs (e.g., at hydroxylated isopropyl metabolites) to improve oral bioavailability .

Combination Therapies

  • Synergy studies with checkpoint inhibitors (anti-PD1) in triple-negative breast cancer models .

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